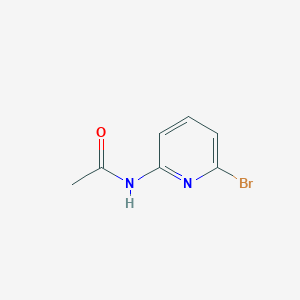

N-(6-bromopyridin-2-yl)acetamide

Descripción general

Descripción

N-(6-bromopyridin-2-yl)acetamide is an organic compound with the chemical formula C7H7BrN2O. It is a stable solid that appears white to yellowish in color. This compound is primarily used as a raw material in organic synthesis and can be utilized to synthesize other organic compounds, such as drugs and pesticides . Additionally, it serves as a catalyst and ligand in organic reactions and metal-catalyzed reactions .

Métodos De Preparación

N-(6-bromopyridin-2-yl)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization . Industrial production methods may involve similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.

Análisis De Reacciones Químicas

N-(6-bromopyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed information on these reactions is limited.

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases or acids, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N-(6-bromopyridin-2-yl)acetamide functions primarily as a ligand in pharmacological studies. Its structural properties allow it to interact with various biological targets, particularly in the realm of receptor modulation.

Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that compounds similar to this compound can act as negative allosteric modulators of nAChRs. These receptors play crucial roles in neurotransmission and are implicated in several neurological disorders. For instance, studies have shown that certain analogs exhibit selective inhibition of human α4β2 nAChRs with significant potency, indicating potential applications in treating conditions like Alzheimer's disease and schizophrenia .

Cyclin-Dependent Kinases (CDKs)

Another prominent application of this compound is as a CDK inhibitor. CDKs are essential for cell cycle regulation, and their dysregulation is often associated with cancer. The compound has been noted for its inhibitory activity against CDK7 and CDK9, making it a candidate for developing treatments for various cancers, including blood cancers such as acute myeloid leukemia and solid tumors like breast cancer .

Therapeutic Potential

The therapeutic potential of this compound extends into several areas:

Cancer Treatment

Given its role as a CDK inhibitor, the compound is being investigated for its efficacy in cancer therapy. Preclinical studies have demonstrated that it can inhibit tumor growth in specific cancer cell lines, suggesting its utility in developing targeted cancer therapies .

Neurological Disorders

As a modulator of nAChRs, this compound may also be beneficial for treating neurological disorders characterized by cholinergic dysfunction. Its selective action on nAChR subtypes could lead to novel treatments for diseases such as Alzheimer's and Parkinson's disease, where cholinergic signaling is disrupted .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism by which N-(6-bromopyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Bcl-Abl inhibitors, the compound may interact with the Bcl-Abl protein, inhibiting its activity and thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and the compounds synthesized from this compound .

Comparación Con Compuestos Similares

N-(6-bromopyridin-2-yl)acetamide can be compared with other similar compounds, such as:

2-Acetamido-6-bromopyridine: This compound is closely related and used in similar applications, including the synthesis of diarylureas and Bcl-Abl inhibitors.

N-(5-bromopyridin-2-yl)acetamide: Another similar compound with applications in scientific research and drug discovery.

This compound stands out due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

N-(6-Bromopyridin-2-yl)acetamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an acetamide derivative featuring a brominated pyridine ring. Its structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its role as an allosteric modulator . This means it can bind to sites other than the active site of enzymes or receptors, thereby influencing their activity. It has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cells, particularly through the modulation of CDK activity, which is essential for the transcriptional regulation of anti-apoptotic proteins .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 48 |

| A549 | 44 |

| SW620 | 4.3 |

| SKRB-3 | 1.2 |

These results indicate that this compound possesses potent anticancer properties, particularly against aggressive cancer types.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . It exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a broad-spectrum antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 5.64 |

| C. albicans | 16.69 |

These findings support the potential use of this compound in treating infections caused by resistant strains.

Case Studies and Research Findings

- Inhibition of CDK Activity : A study demonstrated that this compound effectively inhibits CDK9, leading to reduced transcriptional activity of anti-apoptotic genes in cancer cells . This mechanism underlines its potential as a therapeutic agent in oncology.

- Dynamic Combinatorial Chemistry : Research utilizing dynamic combinatorial chemistry has shown that modifications to the acetamide structure can enhance binding affinity and specificity towards target proteins . This approach may lead to the development of more potent derivatives.

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound resulted in increased apoptotic cell populations in HepG2 cells, reinforcing its role as an anticancer agent .

Propiedades

IUPAC Name |

N-(6-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKOTMZRXXAOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438562 | |

| Record name | N-(6-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25218-99-9 | |

| Record name | N-(6-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.